1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid
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Overview
Description
1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a nitrophenyl group, a carboxylic acid group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid typically involves the condensation of 4-nitrobenzaldehyde with a suitable pyridine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or pyrrolidine, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can also aid in identifying the most effective reaction conditions and catalysts for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Esters or amides.
Scientific Research Applications
1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrophenyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s overall affinity for its target .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitrophenyl)-2-oxopyridine-4-carboxylic acid
- 1-(4-Nitrophenyl)-2-oxopyridine-5-carboxylic acid
- 1-(4-Nitrophenyl)-2-oxopyridine-6-carboxylic acid
Uniqueness
1-(4-Nitrophenyl)-2-oxopyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for selective interactions with molecular targets, making it a valuable tool in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-11-10(12(16)17)2-1-7-13(11)8-3-5-9(6-4-8)14(18)19/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIJYCKOHMZKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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